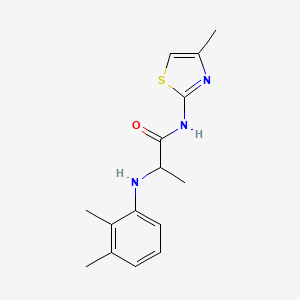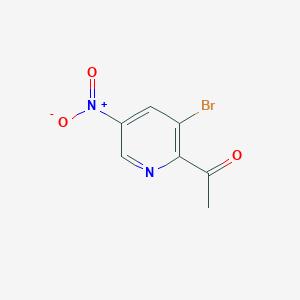
2-Acetyl-3-Bromo-5-Nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-Bromo-5-Nitropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of acetyl, bromo, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-Bromo-5-Nitropyridine typically involves the nitration of 2-Acetyl-3-Bromopyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-Bromo-5-Nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts with bases like potassium carbonate in an organic solvent.
Major Products Formed:
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 2-Acetyl-3-Bromo-5-Aminopyridine.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Acetyl-3-Bromo-5-Nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-Bromo-5-Nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and bromo groups, play a crucial role in its reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, while the bromo group can participate in substitution reactions, leading to the formation of bioactive compounds .
Comparison with Similar Compounds
- 2-Bromo-5-Nitropyridine
- 3-Bromo-5-Nitropyridine
- 2-Acetyl-5-Nitropyridine
Comparison: 2-Acetyl-3-Bromo-5-Nitropyridine is unique due to the presence of both acetyl and bromo groups on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C7H5BrN2O3 |
|---|---|
Molecular Weight |
245.03 g/mol |
IUPAC Name |
1-(3-bromo-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3 |
InChI Key |
JSHJPRIMTYZVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


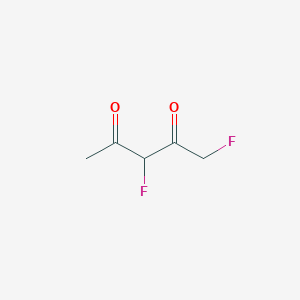
![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)
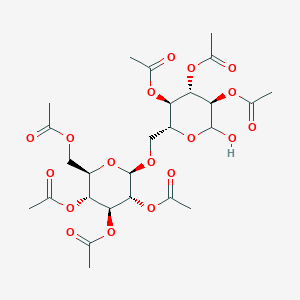

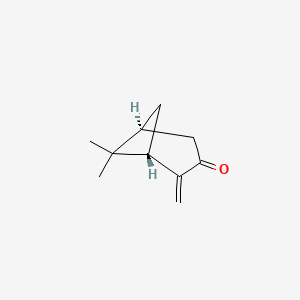
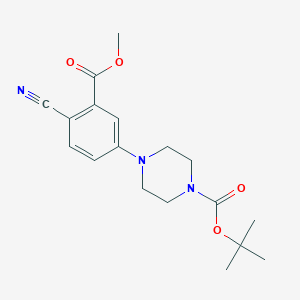


![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
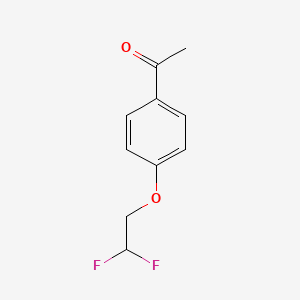
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)


